VE-821

Description

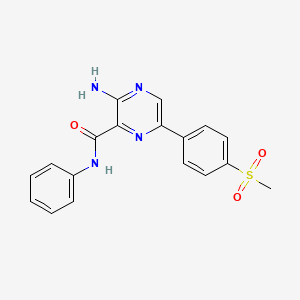

an antineoplastic agent; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-(4-methylsulfonylphenyl)-N-phenylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c1-26(24,25)14-9-7-12(8-10-14)15-11-20-17(19)16(22-15)18(23)21-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIHHZKTCSNTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679574 | |

| Record name | 3-Amino-6-[4-(methanesulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232410-49-9 | |

| Record name | VE-821 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232410499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-6-[4-(methanesulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VE-821 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF884TQ935 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

VE-821: A Deep Dive into Its Potent and Selective Inhibition of ATR Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity and mechanism of action of VE-821, a potent and highly selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that collectively safeguard genomic integrity. Due to the reliance of many cancer cells on the ATR pathway for survival, particularly in the context of increased replicative stress and defects in other DDR pathways, ATR has emerged as a promising target for cancer therapy. This compound has been instrumental in the preclinical validation of this approach.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ATR kinase.[1][2] By binding to the ATP-binding pocket of the ATR enzyme, this compound effectively blocks its kinase activity. This inhibition prevents the phosphorylation of downstream targets, most notably Chk1 (Checkpoint kinase 1), thereby disrupting the ATR-Chk1 signaling axis.[3][4][5] The abrogation of this pathway impairs the cell's ability to arrest the cell cycle at the G2/M checkpoint in response to DNA damage, leading to premature entry into mitosis with unrepaired DNA, a phenomenon known as mitotic catastrophe, which ultimately results in cell death.[3][6]

Quantitative Analysis of Kinase Selectivity

The efficacy of a targeted inhibitor is intrinsically linked to its selectivity. This compound exhibits remarkable selectivity for ATR over other kinases, including those from the same phosphatidylinositol 3-kinase-related kinase (PIKK) family. The following table summarizes the inhibitory activity of this compound against a panel of key kinases.

| Kinase Target | Inhibition Constant (Ki) | IC50 | Fold Selectivity vs. ATR (based on Ki) |

| ATR | 13 nM | 26 nM | - |

| ATM | 16 µM | >8 µM | >1230x |

| DNA-PK | 2.2 µM | 4.4 µM | >169x |

| mTOR | >1 µM | - | >76x |

| PI3Kγ | 3.9 µM | - | >300x |

Data compiled from multiple sources.[1][2]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the role of this compound, the following diagrams illustrate the DNA damage response pathway and a typical experimental workflow for assessing its selectivity.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the selectivity of this compound. Specific details may vary between laboratories and experimental systems.

Biochemical Kinase Assay (Radiometric-Phosphate Incorporation)

This assay directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor.

-

Reaction Mixture Preparation: A stock solution is prepared containing the appropriate kinase buffer, the purified kinase (e.g., ATR, ATM, DNA-PK), and a target peptide substrate.

-

Inhibitor Addition: this compound, at varying concentrations, is added to the reaction mixture. A DMSO control is also included.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-33P]ATP. The reaction is incubated at 25°C for a predetermined time course.

-

Stopping the Reaction: The reaction is stopped, typically by the addition of a strong acid or by spotting the mixture onto a phosphocellulose membrane.

-

Quantification: The amount of radioactive phosphate incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

-

Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to the DMSO control. IC50 values are then determined by fitting the data to a dose-response curve. Ki values can be calculated from the IC50 values using the Michaelis-Menten equation.[1]

Cell-Based Western Blot for Chk1 Phosphorylation

This assay confirms the on-target activity of this compound in a cellular context by measuring the phosphorylation of a direct downstream target of ATR.

-

Cell Culture and Treatment: Cancer cell lines are cultured to a suitable confluency. The cells are then treated with a DNA damaging agent (e.g., ionizing radiation, topoisomerase inhibitors) to activate the ATR pathway.[4][5] A subset of cells is pre-treated with varying concentrations of this compound for a specified time before the addition of the DNA damaging agent.

-

Cell Lysis: After the treatment period, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of Chk1 (e.g., anti-phospho-Chk1 Ser345). A primary antibody against total Chk1 or a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The signal is detected using an imaging system.

-

Analysis: The intensity of the phospho-Chk1 band is normalized to the total Chk1 or loading control band to determine the effect of this compound on ATR-mediated Chk1 phosphorylation.[5][7]

Cell Cycle Analysis by Flow Cytometry

This method assesses the functional consequence of ATR inhibition on cell cycle progression following DNA damage.

-

Cell Treatment: Cells are treated with a DNA damaging agent in the presence or absence of this compound, as described in the western blot protocol.

-

Cell Fixation: At various time points after treatment, cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane and preserve the cellular structure.

-

Staining: The fixed cells are washed and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), which also contains RNase to prevent staining of double-stranded RNA.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in the cell.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is analyzed based on their DNA content. The abrogation of the G2/M checkpoint by this compound is observed as a decrease in the percentage of cells accumulating in the G2/M phase after DNA damage, compared to cells treated with the damaging agent alone.[6][8]

Conclusion

The data and experimental evidence overwhelmingly demonstrate that this compound is a highly potent and selective inhibitor of ATR kinase. Its ability to specifically target ATR with minimal off-target effects on other closely related kinases makes it an invaluable tool for studying the intricacies of the DNA damage response and a strong candidate scaffold for the development of novel anticancer therapeutics. The methodologies outlined in this guide provide a robust framework for the continued investigation of ATR inhibitors and their potential clinical applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The ATR inhibitor this compound increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ATR inhibitors this compound and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel ATR inhibitor this compound increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

Foundational Research on VE-821 as a Cancer Therapeutic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical research on VE-821, a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity. In many cancers, dependency on the ATR pathway is heightened due to underlying defects in other DDR pathways (such as those involving ATM or p53) and increased replicative stress from oncogenic drivers. This creates a therapeutic window for ATR inhibitors like this compound, which can selectively target cancer cells or sensitize them to DNA-damaging agents such as chemotherapy and radiation.

Mechanism of Action: ATR Inhibition

ATR is a master kinase in the phosphatidylinositol 3-kinase-related kinase (PIKK) family that is activated by a wide range of DNA damage and replication problems, particularly single-stranded DNA (ssDNA) coated with replication protein A (RPA).[1] Upon activation, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (Chk1), on serine 345.[2][3] This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair and preventing the propagation of damaged DNA.[4][5]

This compound is an ATP-competitive inhibitor of ATR's kinase activity.[3][6] By binding to the ATP-binding pocket of ATR, this compound prevents the phosphorylation of its downstream targets, including Chk1.[7][8] This abrogation of the ATR-Chk1 signaling axis disables the damage-induced cell cycle checkpoints.[4][8] Consequently, cells treated with DNA-damaging agents in the presence of this compound are unable to arrest their cell cycle, forcing them into mitosis with unrepaired DNA, which ultimately leads to mitotic catastrophe and cell death.[4]

Caption: ATR signaling pathway and the inhibitory action of this compound.

Quantitative Data

The efficacy and selectivity of this compound have been quantified in numerous studies. The following tables summarize key quantitative data from foundational research.

Table 1: Kinase Inhibitory Activity and Selectivity of this compound

This table demonstrates the high potency of this compound for ATR and its selectivity over other related PIKK family kinases.

| Kinase | Inhibition Constant (Ki) | IC50 | Reference(s) |

| ATR | 13 nM | 26 nM | [3][6] |

| ATM | 16 µM | >8 µM | [3][6] |

| DNA-PK | 2.2 µM | 4.4 µM | [3][6] |

| mTOR | >1 µM | Not Reported | [3][6] |

| PI3Kγ | 3.9 µM | Not Reported | [3][6] |

Table 2: In Vitro Efficacy of this compound as a Sensitizing Agent

This compound demonstrates significant synergy with various DNA-damaging agents across multiple cancer cell lines.

| Cell Line (Cancer Type) | Combination Agent | This compound Conc. | Key Result | Reference(s) |

| MDA-MB-231 (Breast) | Camptothecin | 1 µM | Strong synergistic cytotoxicity (CI < 0.3) | [7][9] |

| HT-29 (Colon) | Camptothecin | 1 µM | Synergistic cytotoxicity (CI < 0.7) | [7] |

| HCT-116 (Colon) | Irinotecan (SN38) | Nontoxic Conc. | 4.5–27 fold reduction in SN38 IC50 (with PARPi) | [10] |

| PSN-1 (Pancreatic) | Gemcitabine | 1 µM | Significant chemosensitization | [8][11] |

| MiaPaCa-2 (Pancreatic) | Gemcitabine | 1 µM | Significant chemosensitization | [8][11] |

| PSN-1 (Pancreatic) | Radiation (IR) | 1 µM | Significant radiosensitization | [5][8] |

| AGS (Gastric) | Cisplatin | 1-5 µM | Enhanced inhibition of proliferation and apoptosis | [4] |

| MKN-45 (Gastric) | Cisplatin | 1-5 µM | Enhanced inhibition of proliferation and apoptosis | [4] |

| Multiple Cancer Lines | AZD7762 (Chk1i) | 0.3 µM | Synergistic cytotoxicity (CI < 1) in 7 cancer lines | [12] |

CI = Combination Index; a value < 1 indicates synergy.

Table 3: Apoptosis Induction by this compound in Combination Therapy

The combination of this compound with Topoisomerase I inhibitors leads to a marked increase in apoptosis.

| Cell Line | Combination Treatment | Increase in Early Apoptotic Cells (Annexin V+/PI-) | Reference(s) |

| Not specified | This compound + Camptothecin | From 4.5% to 26% | [2][7] |

| Not specified | This compound + LMP-400 | From 16.6% to 28.7% | [2][7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon foundational research. Below are protocols for key experiments used to characterize this compound.

Caption: General experimental workflow for a combination study with this compound.

Cell Viability / Cytotoxicity Assays

-

Principle: To measure the effect of this compound, alone or in combination, on cell proliferation and survival.

-

Protocol (MTS/CCK-8):

-

Seed cells in 96-well plates and allow them to adhere overnight.[3]

-

Treat cells with varying concentrations of this compound and/or a second agent (e.g., cisplatin, gemcitabine). Include vehicle-only controls.

-

Add MTS or CCK-8 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.[3]

-

Normalize data to vehicle-treated controls to determine the percentage of cell viability.

-

-

Protocol (Clonogenic Survival):

-

Seed a low number of cells in 6-well plates.

-

Treat with this compound for a defined period (e.g., 1 hour pre-treatment) before exposure to radiation or another agent.[8]

-

Wash off the drugs and replace with fresh media.

-

Incubate for 7-14 days until visible colonies form.

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count colonies containing >50 cells to determine the surviving fraction.

-

Western Blotting for DDR Proteins

-

Principle: To detect changes in the phosphorylation status and expression of key proteins in the ATR pathway.

-

Protocol:

-

Treat cells as required and incubate for the desired time.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-Chk1 Ser345, anti-γH2AX Ser139, anti-GAPDH).[4][7]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Immunofluorescence for DNA Damage Foci

-

Principle: To visualize the formation of nuclear foci representing sites of DNA damage (γH2AX) and repair (Rad51).

-

Protocol:

-

Grow and treat cells on glass coverslips.

-

Fix the cells with 4% paraformaldehyde or ice-cold methanol.[13][14]

-

Permeabilize the cells with a detergent solution (e.g., 0.2-0.5% Triton X-100 in PBS).[14]

-

Block non-specific antibody binding with a blocking buffer (e.g., 1-5% BSA in PBS) for at least 30 minutes.[14]

-

Incubate with primary antibodies (e.g., anti-γH2AX, anti-Rad51) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[8][13]

-

Wash cells three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

-

Wash cells, counterstain nuclei with DAPI, and mount the coverslips onto microscope slides.

-

Visualize and quantify foci using a fluorescence or confocal microscope.

-

Cell Cycle Analysis

-

Principle: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) using propidium iodide (PI) staining, which binds stoichiometrically to DNA.

-

Protocol:

-

Treat cells with this compound and/or other agents.

-

Harvest cells, including both adherent and floating populations, and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, then store at -20°C for at least 2 hours.

-

Wash the cells to remove ethanol and resuspend them in a staining solution containing PI and RNase A.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in each phase.[12]

-

DNA Fiber Assay

-

Principle: To directly visualize DNA replication at the single-molecule level and assess parameters like replication fork speed and origin firing.

-

Protocol:

-

Sequentially pulse-label cells with two different thymidine analogs, 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU), for defined periods (e.g., 20-45 minutes each).[7][9] Treat with this compound and/or other agents during one or both pulses.

-

Harvest a small number of cells and lyse them in a spreading buffer on a microscope slide.

-

Tilt the slide to allow the DNA to spread down the slide in a linear fashion.

-

Fix the DNA fibers with a methanol/acetic acid solution.

-

Denature the DNA with HCl.

-

Perform immunodetection using primary antibodies that specifically recognize CldU and IdU, followed by fluorescently-labeled secondary antibodies.

-

Capture images using a fluorescence microscope and measure the length of the labeled tracks to analyze replication dynamics.[7][9]

-

Logical Framework for Synthetic Lethality

A key therapeutic strategy for this compound is exploiting synthetic lethality. This occurs when the inhibition of ATR is lethal to cancer cells that have a pre-existing deficiency in another parallel DNA repair pathway (e.g., ATM), while normal cells with both pathways intact can survive.

References

- 1. ZEB1 inhibition sensitizes cells to the ATR inhibitor this compound by abrogating epithelial–mesenchymal transition and enhancing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATR inhibitors this compound and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. The ATR inhibitor this compound increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The novel ATR inhibitor this compound increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous inhibition of ATR and PARP sensitizes colon cancer cell lines to irinotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The novel ATR inhibitor this compound increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

VE-821: A Technical Guide to Its Core Mechanism and Effect on Cell Cycle Checkpoints

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: VE-821 is a potent and highly selective ATP-competitive inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response (DDR).[1][2] By targeting ATR, this compound effectively disables critical cell cycle checkpoints, particularly the intra-S and G2/M checkpoints, which are frequently relied upon by cancer cells to survive endogenous replication stress and the effects of DNA-damaging agents.[3][4] This targeted disruption forces cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis. This whitepaper provides an in-depth examination of the molecular mechanism of this compound, its quantitative effects on cell cycle progression, and detailed protocols for assessing its activity.

Introduction: The Role of ATR in Cell Cycle Control

The integrity of the genome is paramount for cell survival. Cells have evolved a complex signaling network, the DNA Damage Response (DDR), to detect DNA lesions, halt cell cycle progression to allow for repair, and initiate apoptosis if the damage is irreparable.[5] A central player in this network is the ATR kinase, which is primarily activated by single-stranded DNA (ssDNA) regions that arise at stalled replication forks or during the processing of other DNA lesions.[6]

Upon activation, ATR phosphorylates a multitude of downstream targets, most notably the checkpoint kinase 1 (Chk1).[7][8] Phosphorylated Chk1 orchestrates cell cycle arrest by inactivating CDC25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[6] This ATR-Chk1 signaling axis is crucial for the S-phase checkpoint, which stabilizes replication forks and suppresses the firing of late replication origins, and the G2/M checkpoint, which prevents cells from entering mitosis with damaged DNA.[6][9] Many cancer cells exhibit defects in the G1 checkpoint (e.g., p53 mutations) and experience high levels of replication stress, making them highly dependent on the ATR-mediated S and G2/M checkpoints for survival.[3] This dependency creates a therapeutic window for ATR inhibitors like this compound.

Molecular Mechanism of Action of this compound

This compound functions as a potent, ATP-competitive inhibitor of ATR kinase.[2][10] Its high selectivity for ATR over other related PI3K-related kinases (PIKKs) such as ATM and DNA-PK minimizes off-target effects.[1][10] By binding to the ATP-binding pocket of ATR, this compound prevents the phosphorylation and subsequent activation of downstream targets like Chk1, effectively shutting down the signaling cascade responsible for checkpoint activation.[4][8]

Caption: ATR signaling pathway and the inhibitory action of this compound.

The specificity of this compound is critical to its function. The following table summarizes its inhibitory constants (Kᵢ) and IC50 values against ATR and other key kinases in the DDR pathway.

| Kinase | Assay Type | Value | Citation |

| ATR | Kᵢ | 13 nM | [1][2][10] |

| ATR | IC50 | 26 nM | [1][10] |

| ATM | Kᵢ | 16 µM | [1][10] |

| DNA-PK | Kᵢ | 2.2 µM | [1][10] |

| mTOR | Kᵢ | >1 µM | [1][10] |

| PI3Kγ | Kᵢ | 3.9 µM | [1][10] |

Impact on Cell Cycle Checkpoints

The primary consequence of ATR inhibition by this compound in cancer cells is the abrogation of DNA damage-induced cell cycle arrest.

In response to DNA-damaging agents like ionizing radiation (IR) or certain chemotherapies, cancer cells typically arrest in the G2 phase to repair DNA before entering mitosis. This compound overrides this safety mechanism.[3] Studies in pancreatic and gastric cancer cells show that in the presence of this compound, irradiated cells fail to arrest in G2/M and proceed into mitosis.[3][4][8] This premature mitotic entry with damaged chromosomes leads to genomic instability and ultimately cell death, a mechanism known as mitotic catastrophe.[4]

This compound also disrupts the intra-S-phase checkpoint, which is activated by replication stress.[7][9] Treatment with topoisomerase I inhibitors, for example, causes a delay in S-phase progression. This compound abrogates this delay, forcing cells to continue DNA replication despite the presence of damage.[7][9] This leads to the collapse of replication forks, accumulation of DNA double-strand breaks (evidenced by increased γH2AX), and cell death.[9][11] In some cell lines, this compound treatment alone can cause an S-phase arrest, suggesting that inhibiting ATR can exacerbate endogenous levels of replication stress to a lethal level.[11][12]

The following tables quantify the impact of this compound on cell cycle phase distribution in different cancer cell lines following treatment with ionizing radiation (IR).

Table 1: Cell Cycle Distribution in Pancreatic Cancer Cells 24h Post-Irradiation (6 Gy) [3]

| Cell Line | Treatment | % G0/G1 | % S | % G2/M |

| MiaPaCa-2 | Control | 55 | 25 | 20 |

| 6 Gy IR | 20 | 15 | 65 | |

| 6 Gy IR + this compound (1 µM) | 40 | 25 | 35 | |

| PSN-1 | Control | 60 | 20 | 20 |

| 6 Gy IR | 25 | 10 | 65 | |

| 6 Gy IR + this compound (1 µM) | 45 | 20 | 35 | |

| Note: Values are representative estimates based on graphical data and descriptions in Prevo et al., 2015, indicating a significant reduction in the IR-induced G2/M peak. |

Table 2: Cell Cycle Distribution in Chondrosarcoma Cells 24h Post-Irradiation (8 Gy) [12]

| Cell Line | Treatment | % G0/G1 | % S | % G2/M |

| SW-1353 | Control | 69.2 ± 3.1 | 18.0 ± 1.8 | 12.8 ± 1.7 |

| This compound (10 µM) | 65.6 ± 3.4 | 20.3 ± 2.2 | 14.1 ± 1.6 | |

| 8 Gy C-ions | 21.4 ± 2.6 | 10.6 ± 1.5 | 68.0 ± 3.8 | |

| 8 Gy C-ions + this compound | 35.1 ± 3.0 | 14.5 ± 2.1 | 50.4 ± 4.2 | |

| Cal78 | Control | 55.4 ± 3.5 | 28.1 ± 2.5 | 16.5 ± 1.3 |

| This compound (10 µM) | 39.7 ± 2.9 | 43.2 ± 3.3 | 17.1 ± 1.8 | |

| 8 Gy C-ions | 25.2 ± 2.8 | 12.3 ± 1.9 | 62.5 ± 4.1 | |

| 8 Gy C-ions + this compound | 22.1 ± 2.5 | 25.7 ± 2.7 | 52.2 ± 3.9 | |

| Data presented as mean ± SD.[12] |

Experimental Protocols

Assessing the impact of this compound on cell cycle checkpoints involves several key techniques.

Caption: A typical experimental workflow for cell cycle analysis via flow cytometry.

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

-

Cell Plating: Seed cells (e.g., MiaPaCa-2, SW-1353) in 6-well plates and allow them to adhere overnight.

-

Treatment: Pre-treat cells with this compound (e.g., 1 µM) for 1 hour.[3] Subsequently, expose cells to the DNA-damaging agent (e.g., 6 Gy irradiation). Include appropriate vehicle and single-agent controls.

-

Incubation: Incubate the cells for the desired time course (e.g., 12, 24, or 48 hours).

-

Harvesting: Aspirate the media, wash with PBS, and detach cells using trypsin. Collect all cells, including those in the supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes).

-

Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while gently vortexing to prevent clumping. Store cells at -20°C for at least 2 hours or overnight.

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of a propidium iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample. Use appropriate software to model the cell cycle distribution from the DNA content histogram.

This protocol is used to detect changes in the phosphorylation status of key DDR proteins like Chk1 and H2AX (as γH2AX).

-

Cell Lysis: Following treatment as described above, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel (e.g., 4-15% gradient gel).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-pChk1 Ser345, anti-γH2AX Ser139, anti-Vinculin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

Conclusion

This compound is a selective and potent inhibitor of ATR kinase that effectively abrogates the S and G2/M cell cycle checkpoints. This mechanism prevents cancer cells from arresting the cell cycle to repair DNA damage, forcing them into a lethal mitotic catastrophe. The ability of this compound to sensitize cancer cells to a wide range of DNA-damaging agents, including radiation and various chemotherapies, underscores its significant therapeutic potential.[3][4][9] The experimental frameworks provided herein offer robust methods for researchers to further investigate and quantify the checkpoint-abrogating effects of this compound and other ATR inhibitors in various preclinical models.

References

- 1. selleckchem.com [selleckchem.com]

- 2. VE 821 | ATM and ATR Kinases | Tocris Bioscience [tocris.com]

- 3. The novel ATR inhibitor this compound increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ATR inhibitor this compound increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATR inhibitors this compound and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

Unveiling Synthetic Lethality: A Technical Guide to VE-821 and its Interaction with DNA Repair Defects

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the compelling synthetic lethal relationship between VE-821, a potent and selective ATR inhibitor, and various DNA repair deficiencies. As cancer therapies increasingly move towards precision medicine, understanding and exploiting synthetic lethality offers a promising avenue for developing targeted treatments. This document provides a comprehensive overview of the mechanism of action of this compound, its synergistic effects with specific DNA repair defects, detailed experimental protocols for key assays, and a summary of critical quantitative data.

Introduction to this compound and the Principle of Synthetic Lethality

This compound is a small molecule inhibitor that specifically targets the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial component of the DNA Damage Response (DDR) pathway.[1][2][3] ATR is a primary sensor of single-stranded DNA (ssDNA) and replication stress, playing a pivotal role in cell cycle checkpoint activation and DNA repair.[4][5] Its inhibition by this compound disrupts these critical cellular processes.

Synthetic lethality is a concept in genetics where the co-occurrence of two genetic events (e.g., a mutation in a DNA repair gene and the inhibition of a parallel pathway) results in cell death, while either event alone is viable. In the context of cancer, this principle can be exploited to selectively kill tumor cells that harbor specific DNA repair defects, while sparing normal, healthy cells. This compound leverages this by targeting the ATR pathway, which becomes essential for survival in cancer cells with pre-existing defects in other DNA repair pathways, such as those involving ATM or BRCA proteins.[3][5][6][7]

Mechanism of Action: The ATR-CHK1 Signaling Pathway

The primary mechanism of action of this compound is the competitive inhibition of ATR kinase activity.[1][2][3] This disrupts the ATR-CHK1 signaling cascade, a central pathway in the response to DNA damage and replication stress.

Figure 1: Simplified ATR-CHK1 signaling pathway and the inhibitory effect of this compound.

Under normal conditions, ATR activation leads to the phosphorylation of its downstream target, Checkpoint Kinase 1 (CHK1), at serine 345.[2][4][5] This phosphorylation event initiates a cascade that results in cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, this compound prevents CHK1 phosphorylation, thereby abrogating the S and G2/M cell cycle checkpoints.[8][9] This forces cells with damaged DNA to proceed through mitosis, leading to catastrophic genomic instability and ultimately, apoptosis.

Synthetic Lethality with DNA Repair Defects

The efficacy of this compound as a synthetic lethal agent is most pronounced in cells with compromised DNA repair pathways.

ATM Deficiency

Ataxia-telangiectasia mutated (ATM) is another critical kinase in the DDR, primarily activated by DNA double-strand breaks (DSBs). ATM and ATR have partially overlapping functions, and in the absence of functional ATM, cells become heavily reliant on ATR for survival, especially in the presence of DNA damage.[4][6] This dependency creates a synthetic lethal vulnerability that can be exploited by this compound. Studies have shown that ATM-deficient cancer cells are particularly sensitive to ATR inhibition.[10]

p53 Deficiency

The tumor suppressor p53 plays a crucial role in the G1/S checkpoint and in inducing apoptosis following DNA damage. In p53-deficient tumors, the G2/M checkpoint, which is regulated by the ATR-CHK1 pathway, becomes critical for preventing mitotic catastrophe. By inhibiting ATR, this compound effectively disables this last line of defense, leading to selective killing of p53-deficient cancer cells.[4][5]

BRCA1/2 Mutations and Homologous Recombination Deficiency

BRCA1 and BRCA2 are key proteins involved in homologous recombination (HR), a major pathway for the high-fidelity repair of DNA double-strand breaks.[11] Cells with mutations in BRCA1 or BRCA2 are deficient in HR and are often sensitive to inhibitors of poly(ADP-ribose) polymerase (PARP). Recent evidence suggests that ATR inhibition can also be synthetically lethal with BRCA mutations.[11][12] ATR is required for the formation of RAD51 foci, a critical step in HR, and its inhibition can exacerbate the DNA repair defects in BRCA-deficient cells.[8][11] Furthermore, this compound has been shown to overcome PARP inhibitor resistance in BRCA1-deficient cancer cells.[11]

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's potency, selectivity, and cellular effects.

Table 1: Kinase Inhibitory Potency of this compound

| Kinase | Ki (nM) | IC50 (nM) |

| ATR | 13 | 26 |

| ATM | 16,000 | >8,000 |

| DNA-PK | 2,200 | 4,400 |

| mTOR | >1,000 | - |

| PI3Kγ | 3,900 | - |

Data compiled from multiple sources.[1][2][3]

Table 2: Cellular Effects of this compound in Different Genetic Backgrounds

| Cell Line | Genetic Background | Effect of this compound | Observation |

| Various Cancer Cell Lines | Wild-type | Reversible cell cycle arrest | Minimal cell death in normal cells.[1] |

| ATM-deficient | ATM-/- | Increased cell death | Synthetic lethal interaction.[10] |

| p53-deficient | p53-/- | Increased cell death | Abrogation of G2/M checkpoint.[4][5] |

| BRCA1-deficient | BRCA1-/- | Increased sensitivity, overcomes PARP inhibitor resistance | Inhibition of rewired homologous recombination.[11] |

| Pancreatic Cancer Cells | p53 mutant | Radiosensitization and chemosensitization | Increased DNA damage and inhibition of homologous recombination.[8][13][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the synthetic lethality of this compound.

Cell Viability and Clonogenic Survival Assays

Figure 2: Workflow for cell viability assays.

Objective: To assess the effect of this compound, alone or in combination with other agents, on cell proliferation and survival.

Materials:

-

Cell lines of interest

-

96-well plates

-

This compound (stock solution in DMSO)

-

DNA damaging agents (e.g., cisplatin, olaparib)

-

MTS reagent or CellTiter-Glo Luminescent Cell Viability Assay kit

-

Plate reader

Protocol:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.[1]

-

The following day, treat the cells with a range of concentrations of this compound, the DNA damaging agent, or a combination of both. Include a DMSO-treated control.

-

Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator.[1][8]

-

For MTS assays, add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.[1]

-

For CellTiter-Glo assays, add the reagent to each well, mix, and measure luminescence.[15]

-

Calculate cell viability as a percentage of the control and plot dose-response curves to determine IC50 values.

Western Blotting for Phospho-CHK1

Objective: To determine the effect of this compound on ATR activity by measuring the phosphorylation of its downstream target, CHK1.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total CHK1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagents

-

Imaging system

Protocol:

-

Prepare cell lysates from cells treated with this compound and/or DNA damaging agents. It is crucial to include phosphatase inhibitors in the lysis buffer to preserve phosphorylation states.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer. For phospho-specific antibodies, 5% BSA in TBST is often recommended to reduce background.[16]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-CHK1 Ser345) overnight at 4°C.[17]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL detection reagents and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total CHK1 and a loading control (e.g., GAPDH) to ensure equal loading.

Immunofluorescence for γH2AX Foci

Figure 3: Workflow for γH2AX immunofluorescence.

Objective: To visualize and quantify DNA double-strand breaks as an indicator of DNA damage.

Materials:

-

Cells grown on glass coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX (phospho S139)

-

Fluorescently labeled secondary antibody

-

DAPI-containing mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere.[18]

-

Treat cells as required.

-

Wash cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[18][19]

-

Wash three times with PBS.

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes.[19]

-

Wash three times with PBS.

-

Block with 5% BSA in PBS for 30-60 minutes to prevent non-specific antibody binding.[18][19]

-

Incubate with the anti-γH2AX primary antibody, diluted in blocking solution, overnight at 4°C in a humidified chamber.[18][19]

-

The next day, wash the coverslips three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody, diluted in blocking solution, for 1-2 hours at room temperature in the dark.[18][19]

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.[18]

-

Acquire images using a fluorescence or confocal microscope and quantify the number of γH2AX foci per nucleus.

Conclusion

This compound represents a promising therapeutic agent that effectively exploits the concept of synthetic lethality in cancers with specific DNA repair defects. By inhibiting the ATR-CHK1 pathway, this compound selectively targets tumor cells deficient in key DDR components such as ATM, p53, and BRCA1/2. The in-depth understanding of its mechanism of action and the availability of robust experimental protocols are crucial for the continued exploration of this compound and other ATR inhibitors in preclinical and clinical settings. This guide provides a foundational resource for researchers and drug development professionals aiming to harness the potential of synthetic lethality in the fight against cancer.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. VE 821 | ATM and ATR Kinases | Tocris Bioscience [tocris.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ATR inhibitors this compound and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FET fusion oncoproteins disrupt physiologic DNA repair networks and induce ATR synthetic lethality in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The novel ATR inhibitor this compound increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ATR inhibitor this compound increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ATR inhibition disrupts rewired homologous recombination and fork protection pathways in PARP inhibitor-resistant BRCA-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. The novel ATR inhibitor this compound increases sensitivity of pancreatic cancer cells to radiation and chemotherapy. — Department of Oncology [oncology.ox.ac.uk]

- 15. Synergistic potentiation of (−)-lomaiviticin A cytotoxicity by the ATR inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. γ-H2AX immunofluorescence staining [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

VE-821 in Oncology Research: A Technical Guide to Preliminary In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of VE-821, a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, across a variety of cancer cell lines. This document details the mechanism of action, summarizes key quantitative findings, outlines experimental methodologies, and visualizes critical cellular pathways and workflows.

Core Concepts: this compound and ATR Inhibition in Cancer Therapy

This compound is an ATP-competitive inhibitor of ATR with a high degree of selectivity.[1][2] ATR is a crucial kinase in the DNA Damage Response (DDR) pathway, primarily activated by single-stranded DNA, which often arises from replication stress—a common feature of cancer cells.[3] By inhibiting ATR, this compound disrupts the S-phase and G2/M cell cycle checkpoints, leading to mitotic catastrophe and cell death in cancer cells undergoing DNA damage.[4] This mechanism of action forms the basis for its use as a monotherapy in cancers with high levels of intrinsic replication stress and as a sensitizing agent in combination with DNA-damaging chemotherapies and radiation.[3][4][5]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data from in vitro studies of this compound, providing insights into its potency and efficacy in various cancer contexts.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 26 nM | ATR | Cell-free | [1][2] |

| Ki | 13 nM | ATR | Cell-free | [1][2] |

| IC50 | 800 nM | H2AX phosphorylation | Cellular | [1] |

| IC50 | >8 µM | ATM | --- | [2] |

| Ki | 16 µM | ATM | Cell-free | [1][2] |

| IC50 | 4.4 µM | DNA-PK | --- | [2] |

| Ki | 2.2 µM | DNA-PK | Cell-free | [1][2] |

| Ki | >1 µM | mTOR | Cell-free | [1] |

| Ki | 3.9 µM | PI3Kγ | Cell-free | [1][2] |

Table 2: Monotherapy Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| AGS | Gastric Cancer | 13.7 | 72 | [4] |

| MKN-45 | Gastric Cancer | 11.3 | 72 | [4] |

Table 3: Synergistic Effects of this compound with Genotoxic Agents

| Cell Line | Cancer Type | Combination Agent | Effect | Reference |

| AGS, MKN-45 | Gastric Cancer | Cisplatin | Significantly lower IC50 for the combination | [4] |

| PSN-1, MiaPaCa-2, PancM | Pancreatic Cancer | Radiation, Gemcitabine | Enhanced sensitivity under normoxic and hypoxic conditions | [2][3] |

| HT29, HCT116, MDA-MB-231 | Colon, Breast Cancer | Camptothecin, LMP-400 | Marked antiproliferative synergy | [6][7] |

| Various | Ovarian Cancer | Chemotherapy | Broad sensitization independent of BRCA status | [5] |

| 36 Lung Cancer Cell Lines | Lung Cancer | Cisplatin | >5-fold reduction in cisplatin IC50 in over half the cell lines | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Viability and Proliferation Assays

A. CCK-8 Assay for Cell Proliferation [4]

-

Cell Seeding: Plate cancer cells (e.g., AGS, MKN-45) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with varying concentrations of this compound, cisplatin, or a combination of both.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

CCK-8 Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a period recommended by the manufacturer.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. IC50 values can be determined using appropriate software.

B. Clonogenic Survival Assay [9]

-

Cell Seeding: Plate a known number of cells in 6-well plates.

-

Drug Treatment and/or Irradiation: Treat cells with this compound for a specified duration (e.g., 30 minutes) before and/or after irradiation.

-

Incubation: Incubate the plates for a period sufficient for colony formation (typically 10-14 days).

-

Colony Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the plating efficiency of untreated controls.

Apoptosis and Cell Cycle Analysis

A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis [6][7]

-

Cell Treatment: Treat cells with this compound and/or a genotoxic agent for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

B. Propidium Iodide (PI) Staining for Cell Cycle Analysis [10][11]

-

Cell Treatment: Expose cells to the desired drug concentrations and durations.

-

Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at 4°C.[11]

-

Staining: Wash the fixed cells and resuspend them in a PI staining solution containing RNase A.[11]

-

Incubation: Incubate for 15-30 minutes at 37°C.[11]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Phosphorylation

-

Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against target proteins (e.g., phospho-ATR, phospho-Chk1, γH2AX) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for DNA Damage Foci

-

Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound and/or a DNA damaging agent.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).

-

Blocking and Primary Antibody Incubation: Block non-specific binding sites and incubate with primary antibodies against DNA damage markers like γH2AX or 53BP1.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Microscopy and Analysis: Visualize the fluorescently stained cells using a fluorescence or confocal microscope and quantify the number of foci per nucleus.

Visualizing Cellular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental procedures discussed in this guide.

Caption: Mechanism of action of this compound in the DNA Damage Response pathway.

Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

Caption: General workflow for Western Blotting to detect protein phosphorylation.

Conclusion and Future Directions

The preliminary in vitro data for this compound strongly support its potential as a targeted anticancer agent, both as a monotherapy and in combination with standard genotoxic therapies. Its ability to selectively inhibit ATR and exploit the inherent replication stress in cancer cells provides a clear mechanistic rationale for its efficacy. The experimental protocols and data presented in this guide offer a solid foundation for further research into the applications of this compound. Future studies should continue to explore biomarkers for sensitivity, mechanisms of resistance, and the in vivo efficacy of this compound in various cancer models to pave the way for its successful clinical translation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The novel ATR inhibitor this compound increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ATR inhibitor this compound increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ATR inhibitors this compound and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The ATR Inhibitor this compound Enhances the Radiosensitivity and Suppresses DNA Repair Mechanisms of Human Chondrosarcoma Cells [mdpi.com]

VE-821's Impact on Genomic Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VE-821, a potent and highly selective ATP-competitive inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. We explore its core mechanism of action and its profound impact on DNA Damage Response (DDR) pathways, leading to increased genomic instability in cancer cells. This document synthesizes key quantitative data, details common experimental protocols for its study, and visualizes the critical signaling pathways and workflows involved.

Introduction: Targeting the Guardian of the Genome

The integrity of the genome is paramount for cellular survival and is constantly challenged by endogenous and exogenous sources of DNA damage. Cells have evolved a complex signaling network, the DNA Damage Response (DDR), to detect lesions, arrest the cell cycle to allow for repair, and initiate apoptosis if the damage is irreparable.[1][2] A master regulator of this process, particularly in response to single-stranded DNA (ssDNA) and replication stress, is the ATR kinase.[2][3]

ATR, a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, is activated by stalled replication forks.[3][4] Upon activation, it phosphorylates a multitude of substrates, most notably Checkpoint Kinase 1 (Chk1), to regulate cell-cycle progression, stabilize replication forks, and promote DNA repair.[2][3][4] Many cancer cells exhibit a high degree of replication stress due to oncogene activation or defects in other DDR pathways (e.g., ATM or p53 deficiency), making them highly dependent on the ATR-Chk1 signaling axis for survival.[5][6][7] This dependency presents a therapeutic window, making ATR an attractive target for cancer therapy.[6][8]

This compound emerges as a specific inhibitor of ATR, designed to exploit this dependency. By disrupting the ATR signaling cascade, this compound prevents cancer cells from managing replication stress, ultimately leading to catastrophic levels of DNA damage and cell death, a concept known as synthetic lethality.[9][10]

Mechanism of Action: Abrogating the Replication Stress Response

This compound is a potent and selective ATP-competitive inhibitor of ATR with a Ki of 13 nM and an IC50 of 26 nM in cell-free assays.[11][12][13] Its selectivity is a key feature, showing minimal cross-reactivity against related kinases such as ATM, DNA-PK, and mTOR.[4][10][12]

The primary mechanism of this compound is the direct inhibition of ATR kinase activity. This action prevents the phosphorylation and activation of its downstream effector, Chk1.[3][14] In response to DNA damage or replication stress (e.g., from chemotherapy or radiation), ATR would normally phosphorylate Chk1 at Serine 345.[3][15] This event is a critical signal that initiates cell cycle arrest, primarily at the G2/M and intra-S phase checkpoints, allowing time for DNA repair.[1][3][16]

This compound effectively blocks this phosphorylation event.[3][17] The consequence is a failure to activate these critical checkpoints. Cells treated with this compound in the presence of a DNA damaging agent are unable to arrest their cell cycle, leading to premature entry into mitosis with unrepaired DNA.[1][5][15] This forced mitotic progression with damaged chromosomes results in mitotic catastrophe and apoptosis, thereby increasing the efficacy of genotoxic agents.[1][9]

Impact on Genomic Stability

By disabling a key component of the DDR, this compound has several profound effects on the stability of the genome, particularly when cells are under replicative stress.

Abrogation of Cell Cycle Checkpoints

This compound effectively abrogates the intra-S and G2/M checkpoints that are normally induced by DNA damaging agents like topoisomerase inhibitors or radiation.[3][5][9] For example, in cells treated with the topoisomerase I inhibitor camptothecin, this compound prevents the expected delay in S-phase progression, allowing cells to proceed into G2/M with damaged DNA.[3][9] Similarly, it inhibits the radiation-induced G2/M arrest in various cancer cell lines.[5][14][15] This disruption forces cells into mitosis prematurely, a lethal event for cells with significant DNA damage.

Inhibition of Homologous Recombination

ATR signaling is known to play a role in promoting the repair of DNA double-strand breaks (DSBs) via homologous recombination (HR).[5] A key step in HR is the formation of RAD51 foci at the sites of damage. Studies have demonstrated that treatment with this compound leads to a significant decrease in the formation of damage-induced RAD51 foci.[3][5][8] This inhibition of HR repair capacity means that DSBs, which can arise from the collapse of stalled replication forks, are not repaired efficiently, further contributing to genomic instability.

Increased DNA Damage Markers

A direct consequence of checkpoint abrogation and impaired DNA repair is the accumulation of DNA damage. This is commonly visualized by monitoring the phosphorylation of histone H2AX at Serine 139 (γH2AX), a sensitive marker for DNA double-strand breaks.[3][9] When combined with DNA damaging agents like gemcitabine, radiation, or topoisomerase inhibitors, this compound markedly enhances and prolongs the γH2AX signal.[1][3][5][9] This indicates a persistence of DNA breaks that the cell is unable to resolve. Similarly, an increase in 53BP1 foci, another marker of DNA breaks, is also observed.[5][8]

Quantitative Analysis of this compound's Effects

The biological impact of this compound has been quantified across numerous studies and cell lines. The following tables summarize key data points related to its potency, cytotoxicity, and synergistic effects.

Table 1: Kinase Inhibitory Profile of this compound

| Target Kinase | Ki (nM) | IC50 (nM) | Selectivity (Fold vs. ATR) | Reference(s) |

|---|---|---|---|---|

| ATR | 13 | 26 | 1 | [10][11][12] |

| ATM | 16,000 | >8,000 | >615 | [10][12][13] |

| DNA-PK | 2,200 | 4,400 | >169 | [10][12][13] |

| mTOR | >1,000 | - | >77 | [10][12] |

| PI3Kγ | 3,900 | - | 300 |[12][13] |

Table 2: Cellular Effects of this compound as a Monotherapy and in Combination

| Cell Line(s) | Combination Agent | Effect Measured | This compound Concentration | Observation | Reference(s) |

|---|---|---|---|---|---|

| K562 | (-)-lomaiviticin A (0.25 nM) | Cell Viability | 10 µM | Strong Synergy (Combination Index = 0.069) | [10] |

| HT29, HCT116 | Camptothecin | Cell Viability | 0.1 - 10 µM | Marked antiproliferative synergy | [3][9] |

| AGS, MKN-45 | Cisplatin (various) | IC50 of Cisplatin | 5 µM | IC50 reduced from ~20 µM to 0.3-0.7 µM | [1] |

| AGS | Monotherapy | IC50 (72h) | 13.7 µM | Dose-dependent inhibition of proliferation | [1] |

| MKN-45 | Monotherapy | IC50 (72h) | 11.3 µM | Dose-dependent inhibition of proliferation | [1] |

| MDA-MB-231 | Camptothecin | Apoptosis (Annexin V+) | 1 µM | Increased from 4.5% to 26% | [3][9] |

| MiaPaCa-2, PSN-1 | Radiation (6 Gy) | γH2AX / 53BP1 foci | 1 µM | Increased number of persistent foci at 24h | [5] |

| MiaPaCa-2, PSN-1 | Radiation (6 Gy) | Rad51 foci | 1 µM | Significant decrease in foci formation |[5] |

Key Experimental Methodologies

The study of this compound's impact on genomic stability relies on a set of well-established molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Western Blotting for DDR Protein Phosphorylation

This protocol is used to assess the inhibition of ATR signaling by monitoring the phosphorylation status of downstream targets like Chk1.

-

Cell Culture and Treatment: Plate cells (e.g., HT29, MiaPaCa-2) to achieve 70-80% confluency. Pre-treat with this compound (e.g., 1 µM) for 1-2 hours.

-

Induction of DNA Damage: Add a DNA damaging agent (e.g., 300 nM Camptothecin for 1 hour or irradiate with 6 Gy) in the continued presence of this compound.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 4-15% polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-p-ATR (Thr1989), anti-p-Chk1 (Ser345), anti-p-H2AX (Ser139), and loading controls like GAPDH or β-actin.[3][9]

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for DNA Damage Foci

This technique visualizes the formation of nuclear foci representing sites of DNA damage (γH2AX) or active repair (Rad51).

-

Cell Culture: Grow cells on glass coverslips in a 12-well or 24-well plate.

-

Treatment: Treat cells with this compound and/or a DNA damaging agent as described above.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block with 1% BSA and 0.1% Tween-20 in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies against γH2AX or Rad51 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[5]

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour in the dark.

-

Mounting and Imaging: Wash three times with PBS. Mount coverslips onto slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Analysis: Acquire images using a confocal or fluorescence microscope. Quantify the number and intensity of foci per nucleus using software like ImageJ. A common threshold for a positive cell is >10 foci.[5]

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to quantify the distribution of cells in different phases of the cell cycle and to measure the percentage of apoptotic cells.

For Cell Cycle Analysis:

-

Treatment and Harvesting: Treat cells in a 6-well plate. Harvest cells, including the supernatant, by trypsinization.

-

Fixation: Wash with PBS and fix cells by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge to pellet cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[15]

-

Analysis: Analyze the DNA content using a flow cytometer. The G1, S, and G2/M populations can be quantified using analysis software (e.g., FlowJo).

For Apoptosis Analysis (Annexin V/PI Staining):

-

Treatment and Harvesting: Treat cells and harvest both adherent and floating cells.

-

Staining: Wash cells with cold PBS. Resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's kit.[3][9]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze immediately on a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Synthetic Lethality: The Achilles' Heel of Cancer

A key therapeutic strategy involving this compound is the concept of synthetic lethality. This occurs when the combination of two genetic or chemical perturbations is lethal to a cell, while either perturbation alone is not. Many cancers have pre-existing defects in key DDR proteins like ATM or the tumor suppressor p53.[7][15]

-

ATM Deficiency: The ATM kinase is the primary sensor for DNA double-strand breaks. In its absence, cells become more reliant on the ATR pathway to handle replication stress and repair. Inhibiting this remaining key pathway with this compound in an ATM-deficient background leads to a catastrophic failure of the DDR and selective killing of the cancer cells.[2][10]

-

p53 Deficiency: Cells lacking functional p53 have a defective G1 checkpoint and are thus more dependent on the S and G2 checkpoints, which are controlled by ATR.[3][5] Inhibition of ATR with this compound removes this last line of defense, pushing p53-deficient cells into a lethal mitosis.[2][15]

References

- 1. The ATR inhibitor this compound increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 3. ATR inhibitors this compound and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The novel ATR inhibitor this compound increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ZEB1 inhibition sensitizes cells to the ATR inhibitor this compound by abrogating epithelial–mesenchymal transition and enhancing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Synergistic potentiation of (−)-lomaiviticin A cytotoxicity by the ATR inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The novel ATR inhibitor this compound increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Radio-sensitizing effects of this compound and beyond: Distinct phosphoproteomic and metabolomic changes after ATR inhibition in irradiated MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing VE-821 in Combination with Cisplatin for Enhanced Anti-Cancer Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors. However, its efficacy is often limited by both intrinsic and acquired resistance, frequently mediated by a robust DNA Damage Response (DDR).[1] A key regulator of the DDR is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which is activated by single-stranded DNA regions that form at stalled replication forks, a common consequence of cisplatin-induced DNA damage.[2][3] VE-821 is a potent and selective inhibitor of ATR kinase, and its combination with cisplatin has demonstrated synergistic anti-tumor effects in preclinical models.[1][4]

These application notes provide a comprehensive overview of the mechanism of action and detailed protocols for investigating the synergistic effects of this compound and cisplatin in cancer cell lines and in vivo models.

Mechanism of Action: Synergistic Cytotoxicity

Cisplatin induces inter- and intra-strand DNA crosslinks, leading to stalled replication forks and the activation of the ATR-Chk1 signaling pathway.[2] This activation initiates cell cycle arrest, allowing time for DNA repair and ultimately contributing to cell survival and chemoresistance.[3]

This compound inhibits ATR kinase activity, thereby abrogating the cisplatin-induced DDR.[1][4] This leads to:

-

Inhibition of Chk1 phosphorylation: Prevents the downstream signaling cascade that leads to cell cycle arrest.[2][4]

-

Abrogation of G2/M cell cycle arrest: Forces cells with damaged DNA to proceed through mitosis, leading to mitotic catastrophe and apoptosis.[3]

-

Increased DNA damage: As evidenced by elevated levels of γH2AX, a marker of DNA double-strand breaks.[2][4]

-

Reversal of cisplatin-induced STAT3 activation: Inhibition of STAT3 phosphorylation has been linked to increased sensitivity to cisplatin.[1][2]

The combination of this compound and cisplatin results in a "synthetic lethal" interaction, where the inhibition of a key DNA repair pathway by this compound dramatically enhances the cytotoxic effects of the DNA-damaging agent, cisplatin.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by the combination therapy and a general experimental workflow for its evaluation.

References

- 1. The ATR inhibitor this compound increases the sensitivity of gastric cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ATR inhibitor this compound increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel ATR inhibitor this compound increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ATR inhibitors this compound and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synergistic Treatment with VE-821 and Radiotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

VE-821 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a critical component of the DNA damage response (DDR) pathway.[1] Radiotherapy, a cornerstone of cancer treatment, induces DNA double-strand breaks (DSBs) in cancer cells, leading to cell death. However, cancer cells can often repair this damage, leading to radioresistance. By inhibiting ATR, this compound abrogates the G2/M cell cycle checkpoint, preventing cancer cells from arresting to repair radiation-induced DNA damage.[1][2][3] This forces the cells to enter mitosis with damaged DNA, resulting in mitotic catastrophe and enhanced cell death. This synergistic interaction makes the combination of this compound and radiotherapy a promising anti-cancer strategy.

These application notes provide a summary of the synergistic effects of this compound and radiotherapy across various cancer cell lines and detailed protocols for key experiments to evaluate this synergy.

Data Presentation

Table 1: Clonogenic Survival of Cancer Cell Lines Treated with this compound and Radiation

| Cell Line | This compound Concentration (µM) | Radiation Dose (Gy) | Survival Fraction (relative to control) | Sensitizer Enhancement Ratio (SER) | Reference |

| PSN-1 (Pancreatic) | 1 | 2 | ~0.45 | 1.56 | Prevo et al., 2012 |

| 1 | 4 | ~0.15 | Prevo et al., 2012 | ||

| 1 | 6 | ~0.05 | Prevo et al., 2012 | ||

| MiaPaCa-2 (Pancreatic) | 1 | 2 | ~0.60 | 1.48 | Prevo et al., 2012 |

| 1 | 4 | ~0.25 | Prevo et al., 2012 | ||

| 1 | 6 | ~0.10 | Prevo et al., 2012 | ||

| PancM (Pancreatic) | 1 | 2 | ~0.55 | 1.52 | Prevo et al., 2012 |

| 1 | 4 | ~0.20 | Prevo et al., 2012 | ||

| 1 | 6 | ~0.08 | Prevo et al., 2012 | ||

| HL-60 (Promyelocytic Leukemia) | 2 | 2 | Not specified | Not specified | Vávrová et al., 2013 |

| 10 | 2 | ~0.30 | ~1.6 | Vávrová et al., 2013 | |

| 10 | 4 | ~0.10 | Vávrová et al., 2013 | ||

| 10 | 6 | ~0.02 | Vávrová et al., 2013 | ||

| HeLa (Cervical Cancer) | 1 | 2 (X-ray) | Not specified | 1.53 | Fujisawa et al., 2015 |